(4-Benzylpiperidin-1-yl)[1-(3-methylbenzyl)piperidin-3-yl]methanone
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Overview
Description
(4-BENZYLPIPERIDINO)[1-(3-METHYLBENZYL)-3-PIPERIDYL]METHANONE is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(3-METHYLBENZYL)-3-PIPERIDYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the reductive amination of 4-benzylpiperidine with 3-methylbenzylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon . The reaction is carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(3-METHYLBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives
Scientific Research Applications
(4-BENZYLPIPERIDINO)[1-(3-METHYLBENZYL)-3-PIPERIDYL]METHANONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(3-METHYLBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin . This activity is mediated through its binding to monoamine transporters, leading to the release of neurotransmitters into the synaptic cleft . Additionally, it functions as a monoamine oxidase inhibitor (MAOI), which prevents the breakdown of monoamines and enhances their availability .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A structurally related compound with similar monoamine releasing properties.
Benzylpiperazine: Another piperidine derivative with stimulant effects and monoamine releasing activity.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological activities.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(3-METHYLBENZYL)-3-PIPERIDYL]METHANONE is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its dual activity as a monoamine releasing agent and MAOI makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
Properties
Molecular Formula |
C26H34N2O |
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Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(3-methylphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C26H34N2O/c1-21-7-5-10-24(17-21)19-27-14-6-11-25(20-27)26(29)28-15-12-23(13-16-28)18-22-8-3-2-4-9-22/h2-5,7-10,17,23,25H,6,11-16,18-20H2,1H3 |
InChI Key |
YMCABVULDBFJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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